Cas no 203792-27-2 (5-Aminomethyl-thiophene-3-carbonitrile hydrochloride)
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenecarbonitrile,5-(aminomethyl)-, hydrochloride (1:1)
- 5-(aminomethyl)-3-Thiophenecarbonitrile hydrochloride
- 5-AMINOMETHYL-THIOPHENE-3-CARBONITRILE
- 5-(AMINOMETHYL)THIOPHENE-3-CARBONITRILE HYDROCHLORIDE
- 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
- 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride, AldrichCPR
- 5-(aminomethyl)thiophene-3-carbonitrile;hydrochloride
- SB35189
- 3-Thiophenecarbonitrile, 5-(aminomethyl)-, monohydrochloride
- 5-(aminomethyl)thiophene-3-carbonitrilehydrochloride
- FT-0712051
- SCHEMBL1467425
- CS-0342917
- MFCD06658321
- 3-Thiophenecarbonitrile,5-(aminomethyl)-,hydrochloride(1:1)
- A814503
- 203792-27-2
- G73486
- DB-066181
-
- MDL: MFCD06658321
- Inchi: 1S/C6H6N2S.ClH/c7-2-5-1-6(3-8)9-4-5;/h1,4H,3,8H2;1H
- InChI Key: WDSOCAIUQQRVFQ-UHFFFAOYSA-N
- SMILES: Cl.S1C=C(C#N)C=C1CN
Computed Properties
- Exact Mass: 174.00200
- Monoisotopic Mass: 174.0018471g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78Ų
Experimental Properties
- PSA: 78.05000
- LogP: 2.58078
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0278S-1g |
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride |
203792-27-2 | 96% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0278S-5g |
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride |
203792-27-2 | 96% | 5g |
18656.93CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0278S-500mg |
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride |
203792-27-2 | 96% | 500mg |
2959.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0278S-250mg |
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride |
203792-27-2 | 96% | 250mg |
1908.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0278S-100mg |
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride |
203792-27-2 | 96% | 100mg |
1373.83CNY | 2021-05-08 | |
| TRC | A488790-10mg |
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride |
203792-27-2 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A488790-50mg |
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride |
203792-27-2 | 50mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A488790-100mg |
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride |
203792-27-2 | 100mg |
$ 250.00 | 2022-06-08 | ||
| abcr | AB536384-1 g |
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride |
203792-27-2 | 1g |
€1,002.80 | 2022-07-29 | ||
| eNovation Chemicals LLC | D967677-100mg |
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride |
203792-27-2 | 95% | 100mg |
$285 | 2024-07-28 |
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride Suppliers
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
Introduction to 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride (CAS No. 203792-27-2)
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride, identified by its Chemical Abstracts Service number (CAS No. 203792-27-2), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of both an amino group and a nitrile functionality in its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The thiophene core of this compound contributes to its unique electronic and steric properties, which are often exploited in drug design. Thiophene derivatives are well-documented for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer therapies. The aminomethyl substituent introduces a reactive site for further chemical modifications, enabling the construction of intricate molecular architectures. Additionally, the hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for industrial-scale synthesis and laboratory applications.
In recent years, there has been a surge in research focused on thiophene-based compounds due to their potential as scaffolds for drug discovery. The nitrile group in 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride serves as a versatile handle for functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility has led to the exploration of its applications in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. For instance, studies have demonstrated that thiophene derivatives can interact with specific enzymatic targets by modulating their active sites, thereby inhibiting unwanted biological pathways.
One of the most compelling aspects of 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride is its role as a precursor in the development of small-molecule drugs with improved pharmacokinetic profiles. The combination of an amino group and a nitrile moiety allows for facile coupling reactions with other biomolecules, such as peptides or carbohydrates, which can enhance drug delivery systems. Furthermore, the hydrochloride salt form ensures that the compound remains stable under various storage conditions, reducing degradation and maintaining efficacy.
Recent advancements in computational chemistry have also highlighted the significance of 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride in virtual screening campaigns. Molecular docking studies have revealed its potential binding affinity to various protein targets, including those involved in metabolic disorders and neurodegenerative diseases. These findings have prompted further investigation into its derivatives as candidates for novel therapeutics. The compound’s ability to mimic natural bioactive molecules makes it an attractive choice for designing drugs with high specificity and low toxicity.
The synthetic pathways for 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride have been optimized to ensure high yields and purity, making it commercially viable for pharmaceutical applications. Modern synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have streamlined the production process while maintaining cost-effectiveness. These advancements have not only improved accessibility but also facilitated large-scale manufacturing required for clinical trials and commercialization.
The pharmacological potential of 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride extends beyond oncology; it has shown promise in treating infectious diseases as well. Researchers have explored its efficacy against resistant bacterial strains by leveraging its structural features to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Such investigations underscore the compound’s versatility and highlight its importance as a building block in antibiotic development.
In conclusion, 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride (CAS No. 203792-27-2) represents a significant advancement in medicinal chemistry due to its unique structural properties and broad applicability. Its role as an intermediate in drug synthesis, coupled with its potential therapeutic benefits, positions it as a cornerstone in modern pharmaceutical research. As scientific understanding continues to evolve, further exploration into this compound and its derivatives promises to yield innovative solutions to some of medicine’s most pressing challenges.
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